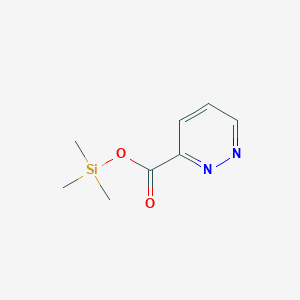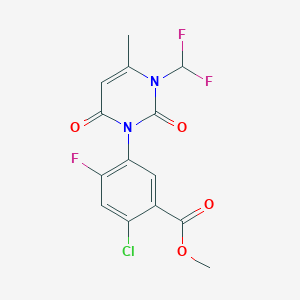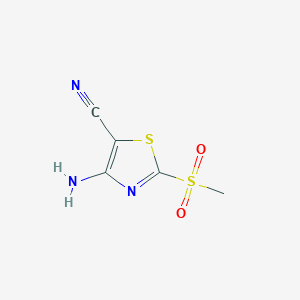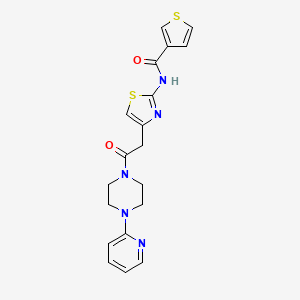![molecular formula C16H19N3O3S B3221916 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1209225-36-4](/img/structure/B3221916.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Übersicht
Beschreibung
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as DT-010, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is not fully understood, but it has been suggested that it may act through multiple pathways. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and has been found to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the expression of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are also some limitations to using N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a cancer therapy, either alone or in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its potential side effects, as well as to optimize its synthesis and improve its solubility in water.
Conclusion:
In conclusion, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, or N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, is a chemical compound that has shown promising results in various research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and has potential applications in scientific research as a therapeutic agent for inflammatory diseases and cancer. While there are some limitations to using N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in lab experiments, its stable nature and well-characterized biological activities make it a valuable research tool. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce the expression of pro-inflammatory enzymes, indicating its potential as a therapeutic agent for inflammatory diseases. Additionally, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(11-4-5-13-14(8-11)19-23-18-13)17-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMJAWQDCKWRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3221876.png)


![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3221893.png)


![2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3221905.png)

